molecular formula C9H8ClNO3S B1488506 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride CAS No. 1183262-68-1

2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride

Cat. No.: B1488506
CAS No.: 1183262-68-1
M. Wt: 245.68 g/mol
InChI Key: LKWUMIFXOVBJJM-UHFFFAOYSA-N
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Description

2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride is a chemical compound with the molecular formula C9H8ClNO3S and a molecular weight of 245.69 g/mol. It is a sulfonyl chloride derivative of 2-ethyl-1,3-benzoxazole, known for its utility in various chemical reactions and applications in scientific research.

Biochemical Analysis

Biochemical Properties

2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antifungal activity similar to the standard drug voriconazole against Aspergillus niger . The nature of these interactions often involves the inhibition of specific enzymes or the disruption of cellular processes, leading to the compound’s antimicrobial effects.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, benzoxazole derivatives, including this compound, have been studied for their anticancer activity against PBMC cell lines . These effects are often mediated through the compound’s ability to modulate key signaling pathways and alter gene expression patterns.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s antifungal activity is attributed to its ability to inhibit enzymes involved in fungal cell wall synthesis . Additionally, it can induce changes in gene expression, further contributing to its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as at -10°C

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, benzoxazole derivatives have been shown to possess antimicrobial activity at specific concentrations . The threshold effects and potential toxicity at higher doses require careful evaluation in animal studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-1,3-benzoxazole-5-sulfonyl chloride typically involves the chlorosulfonation of 2-ethyl-1,3-benzoxazole. This reaction requires specific conditions, such as the use of chlorosulfonic acid and a controlled temperature environment to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorosulfonation processes, with stringent control over reaction parameters to achieve high purity and yield. The compound is often produced as a powder and stored under specific conditions to maintain its stability.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles such as amines or alcohols can substitute the sulfonyl chloride group.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of corresponding alcohols or amines.

  • Substitution: Formation of sulfonamides or esters.

Scientific Research Applications

2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride is widely used in scientific research due to its reactivity and versatility. It finds applications in:

  • Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: In the study of enzyme inhibitors and receptor binding assays.

  • Medicine: In the development of pharmaceuticals and drug discovery processes.

  • Industry: In the production of dyes, pigments, and other chemical intermediates.

Comparison with Similar Compounds

  • 2-Methyl-1,3-benzoxazole-5-sulfonyl chloride

  • 2-Phenyl-1,3-benzoxazole-5-sulfonyl chloride

  • 2-Nitro-1,3-benzoxazole-5-sulfonyl chloride

  • 2-Methoxy-1,3-benzoxazole-5-sulfonyl chloride

Properties

IUPAC Name

2-ethyl-1,3-benzoxazole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3S/c1-2-9-11-7-5-6(15(10,12)13)3-4-8(7)14-9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWUMIFXOVBJJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(O1)C=CC(=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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